
N,N,5-Trichlorothiophene-2-sulfonamide
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Overview
Description
N,N,5-Trichlorothiophene-2-sulfonamide is a chemical compound belonging to the class of aromatic sulfonamides It features a thiophene ring substituted with chlorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonamide formation. One common method includes the reaction of thiophene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at specific positions on the ring. Subsequently, the chlorinated thiophene undergoes sulfonamide formation through the reaction with sulfonamide reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the sulfonamide nitrogen and chlorinated thiophene positions:
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Sulfonamide substitution : Reacts with amines or alkyl bromides to form N-alkylated derivatives . For example, 5-bromo-N-propylthiophene-2-sulfonamide was synthesized with 78% yield using 1-bromopropane and LiH .
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Thiophene substitution : Chlorine atoms (positions 3, 4, 5) can be replaced by nucleophiles (e.g., hydroxide, amine) under basic or acidic conditions.
Cyclization and Cross-Coupling Reactions
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Pictet-Spengler cyclization : Forms piperidine derivatives when reacted with aldehydes in the presence of Lewis acids (e.g., scandium triflate) .
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Suzuki-Miyaura coupling : Chlorinated positions undergo cross-coupling with arylboronic acids to introduce aryl or heteroaryl groups .
Mechanisms and Reactivity
The sulfonamide group acts as a strong electron-withdrawing group, activating the thiophene ring for electrophilic substitution . Key mechanisms:
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Sulfonyl transfer : Sulfonamide nitrogen attacks sulfonyl halides in a two-step addition-elimination process .
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Lewis acid activation : Catalysts like calcium triflimide enhance nucleophilic attack on sulfonyl fluorides .
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Steric effects : Bulky substituents (e.g., naphthyl groups) reduce reactivity in substitution reactions .
Comparative Reactivity of Functional Groups
Functional Group | Reactivity | Reaction Type |
---|---|---|
Sulfonamide (SO₂NH₂) | High nucleophilicity | Substitution, cyclization |
Chlorine (Cl) | Electrophilic substitution | Nucleophilic aromatic substitution |
Thiophene ring | Conjugated π-system | Cross-coupling, electrophilic attack |
This compound’s reactivity is governed by its electron-deficient thiophene ring and versatile sulfonamide group, enabling diverse chemical transformations with applications in drug discovery .
Scientific Research Applications
N,N,5-Trichlorothiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,5-Trichlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms on the thiophene ring may enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-2-sulfonamide
- N,N-Dichlorothiophene-2-sulfonamide
- N,N,3-Trichlorothiophene-2-sulfonamide
Uniqueness
N,N,5-Trichlorothiophene-2-sulfonamide is unique due to the specific positioning of chlorine atoms and the sulfonamide group on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
847754-94-3 |
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Molecular Formula |
C4H2Cl3NO2S2 |
Molecular Weight |
266.6 g/mol |
IUPAC Name |
N,N,5-trichlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C4H2Cl3NO2S2/c5-3-1-2-4(11-3)12(9,10)8(6)7/h1-2H |
InChI Key |
IGPPYLOLVMCFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)N(Cl)Cl |
Origin of Product |
United States |
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